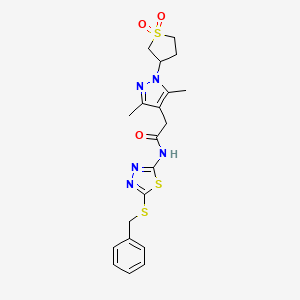
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3S3 and its molecular weight is 477.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of thiadiazole and pyrazole moieties. The structural arrangement of the compound includes a benzylthio group linked to a thiadiazole ring, which is known for its diverse biological activities. The presence of the tetrahydrothiophen moiety further enhances its potential efficacy against various pathogens.
Antibacterial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial properties. For instance, N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives have shown substantial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds in this class have demonstrated effectiveness comparable to established antibiotics like ciprofloxacin and norfloxacin against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | Staphylococcus aureus | 10 µg/mL |
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | Escherichia coli | 25 µg/mL |
Antiparasitic Activity
Recent studies have highlighted the antiparasitic effects of pyrazole-thiadiazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds such as derivative 1c have shown promising results in reducing parasite load in infected mammalian cells and 3D cardiac microtissues. Notably, derivative 2k exhibited significant antiparasitic activity with an IC50 value of 21.71 µM against intracellular amastigotes .
Table 2: Antiparasitic Efficacy of Selected Derivatives
| Compound | IC50 (µM) | Effect on Parasite Load |
|---|---|---|
| Derivative 1c | 21.71 ± 2.94 | High reduction in load |
| Derivative 2k | 53.03 ± 4.44 | Moderate reduction |
Cytotoxicity Assessment
The cytotoxic effects of these derivatives were evaluated using mammalian cell lines. The results demonstrated low toxicity across a range of concentrations (up to 500 µM), indicating a favorable safety profile for further development .
Table 3: Cytotoxicity Results
| Compound | CC50 (µM) | Cell Line |
|---|---|---|
| Derivative 1c | >500 | Vero Cells |
| Derivative 2k | >500 | HEK293T Cells |
The mechanism by which these compounds exert their biological effects is still under investigation. However, the presence of thiadiazole and pyrazole rings is believed to play a crucial role in their interaction with biological targets such as enzymes or receptors involved in microbial growth and replication.
Eigenschaften
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S3/c1-13-17(14(2)25(24-13)16-8-9-31(27,28)12-16)10-18(26)21-19-22-23-20(30-19)29-11-15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKFWGPVDSWXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














